Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-
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Overview
Description
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . The reaction conditions often require high temperatures and anhydrous environments to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and one-pot domino reactions have been explored to enhance the efficiency of the production process . These methods offer advantages in terms of reaction time, energy consumption, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for cyclization, and N-hydroxyphthalimide esters for decarboxylative alkylation . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted quinoline derivatives, while decarboxylative alkylation can introduce alkyl groups at specific positions on the quinoline ring .
Scientific Research Applications
4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as quinoxalin-2(1H)-ones and quinolin-4(1H)-imines . These compounds share structural similarities with 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one but differ in their substituents and functional groups.
Uniqueness
The uniqueness of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one lies in its furoquinoline structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Biological Activity
Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique fused ring system that combines both furan and quinoline structures, which are known for their diverse biological activities. The following sections explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- includes multiple methyl groups and methoxymethyl substituents that enhance its chemical properties. The presence of these substituents is crucial for its interaction with biological targets.
Structural Features
Feature | Description |
---|---|
Core Structure | Fused furan and quinoline rings |
Substituents | Dimethoxymethyl groups at position 4 and trimethyl groups at positions 1, 6, and 8 |
Molecular Formula | C16H19N1O2 |
Pharmacological Effects
Research indicates that derivatives of Furo[2,3-h]quinolin-2(1H)-one exhibit a variety of pharmacological effects. These include:
- Antitumor Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain furoquinolinone derivatives can inhibit cell proliferation in Ehrlich ascitic carcinoma cells upon UVA activation .
- Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects against various pathogens. Its structural similarities to other bioactive compounds suggest a mechanism of action that may involve interference with microbial metabolism.
- ACC Inhibition : A related study highlighted the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in metabolic pathways related to obesity and dyslipidemia .
The unique structure of Furo[2,3-h]quinolin-2(1H)-one allows it to interact with various biological targets:
- DNA Interaction : Some derivatives form DNA-protein cross-links without inducing interstrand cross-links, indicating a potential mechanism for their therapeutic effects in photochemotherapy .
- Enzyme Inhibition : The inhibition of ACC suggests a pathway through which these compounds can modulate fatty acid synthesis and influence metabolic disorders .
Synthesis Methods
The synthesis of Furo[2,3-h]quinolin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing precursors such as substituted anilines and carbonyl compounds to form the quinoline core.
- Functional Group Modifications : Post-synthetic modifications to introduce methoxymethyl groups at specific positions on the quinoline ring.
These synthetic approaches allow for the precise control over substituents on the quinoline core, tailoring the compound's properties for specific biological applications.
Study on Antitumor Activity
In a recent study focusing on the antiproliferative effects of furoquinolinone derivatives:
- Compound Tested : 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ)
- Methodology : The compound was activated using UVA light.
- Results : HOFQ exhibited strong antiproliferative effects in Ehrlich ascitic carcinoma cells with minimal genotoxicity and no skin phototoxicity .
ACC Inhibition Research
Another study investigated the inhibition of ACC by related compounds:
Properties
CAS No. |
828277-21-0 |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3 |
InChI Key |
MOSRASLWPQCBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C |
Origin of Product |
United States |
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